(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 109923-50-4
VCID: VC20842465
InChI: InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D
SMILES: C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 268.25 g/mol

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.: 109923-50-4

Cat. No.: VC20842465

Molecular Formula: C10H13N5O4

Molecular Weight: 268.25 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol - 109923-50-4

Specification

CAS No. 109923-50-4
Molecular Formula C10H13N5O4
Molecular Weight 268.25 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D
Standard InChI Key OIRDTQYFTABQOQ-ASCSKKCOSA-N
Isomeric SMILES [2H]C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Introduction

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog, a modified version of naturally occurring nucleosides that are essential components of nucleic acids like DNA and RNA. This compound plays a crucial role in various biological processes and is used as a building block for synthesizing more complex molecules.

Synonyms and CAS Number

  • CAS Number: 109923-50-4

  • Synonyms: Not explicitly listed, but it is a deuterium-substituted analog of purine nucleosides.

Synthesis and Preparation Methods

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

  • Starting Materials: Protected sugar derivatives and purine bases are selected as starting materials.

  • Glycosylation Reaction: The protected sugar derivative undergoes a glycosylation reaction with the purine base to form the nucleoside analog.

  • Deprotection: Protecting groups are removed under specific conditions to yield the final compound.

Industrial production may employ batch or continuous flow synthesis methods, followed by purification techniques like chromatography to achieve high purity.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate.

  • Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the purine base or sugar moiety.

  • Substitution: Functional groups on the purine base or sugar moiety can be substituted with other groups using halogenating agents or nucleophiles.

Biological Activity

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used in biology to study the structure and function of nucleic acids. It can be incorporated into DNA or RNA to investigate the effects of specific modifications on nucleic acid properties.

Medicinal Applications

In medicine, nucleoside analogs like this compound are often used as antiviral or anticancer agents. They work by interfering with DNA or RNA synthesis, inhibiting viral replication or cancer cell proliferation.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as acyclovir, zidovudine, and gemcitabine. These compounds are used in treating viral infections and cancer but differ in their specific structures and biological activities.

Data Table

PropertyValue
Molecular FormulaC10H13N5O4
Molecular Weight268.25 g/mol
CAS Number109923-50-4
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D
SynonymsNot explicitly listed

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